2-(Chloromethyl)-6-methoxyaniline;hydrochloride
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Overview
Description
2-(Chloromethyl)-6-methoxyaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a benzene ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position, along with an amino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methoxyaniline;hydrochloride typically involves the chloromethylation of 6-methoxyaniline. This can be achieved through the reaction of 6-methoxyaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually require maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methoxyaniline;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives.
Oxidation: Quinone derivatives are the major products.
Reduction: Amino derivatives are formed from the reduction of nitro groups.
Scientific Research Applications
2-(Chloromethyl)-6-methoxyaniline;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxyaniline;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)aniline;hydrochloride
- 6-Methoxyaniline;hydrochloride
- 2-(Bromomethyl)-6-methoxyaniline;hydrochloride
Uniqueness
2-(Chloromethyl)-6-methoxyaniline;hydrochloride is unique due to the presence of both chloromethyl and methoxy groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds . The methoxy group provides additional stability and modifies the electronic properties of the aromatic ring, influencing its reactivity in various chemical reactions .
Properties
CAS No. |
88301-78-4 |
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Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4H,5,10H2,1H3;1H |
InChI Key |
ZSWDIGKUDGOSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)CCl.Cl |
Origin of Product |
United States |
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